2-((difluoromethyl)thio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide
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Description
2-((difluoromethyl)thio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C16H13F2N3O2S2 and its molecular weight is 381.42. The purity is usually 95%.
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Scientific Research Applications
Photophysical Properties and Molecular Docking
One study discusses the synthesis of a new family of pyrimidine-based BF2 complexes, highlighting their photophysical properties, BSA-binding experiments, and molecular docking studies. These organoboron complexes, derived from reactions of N-(pyrimidin-2-yl)benzamides with BF3·Et2O, demonstrate potential applications in materials science and biological imaging due to their significant photophysical characteristics (Bonacorso et al., 2019).
Synthesis and Antibacterial Activities
Another area of application is in the synthesis of novel pyrimidine and thiophene derivatives with potential antibacterial and anti-inflammatory activities. These derivatives, synthesized via various chemical reactions, show promise as new therapeutic agents due to their significant antibacterial potency against certain Bacillus strains and their higher anti-inflammatory potency compared to standard drugs (Lahsasni et al., 2018).
Novel Transformations and Synthesis Methods
Research into novel transformations of amino and carbonyl/nitrile groups in thiophenes for thienopyrimidine synthesis has been explored, offering new pathways for synthesizing these compounds. Such studies not only enhance our understanding of chemical reactions but also open up new possibilities for creating compounds with potentially valuable properties (Pokhodylo et al., 2010).
Green Chemistry Approaches
A green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones has been reported, using a catalytic four-component reaction. This method represents an advancement in the synthesis of pharmacologically important compounds, aligning with the principles of green chemistry by reducing catalyst loading and simplifying purification (Shi et al., 2018).
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O2S2/c17-16(18)25-12-4-2-1-3-10(12)13(22)19-6-7-21-9-20-14-11(15(21)23)5-8-24-14/h1-5,8-9,16H,6-7H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUWSELDCQKXBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=NC3=C(C2=O)C=CS3)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.